molecular formula C62H104F3N21O22 B6295558 Tau Peptide (323-335) Trifluoroacetate CAS No. 2022956-59-6

Tau Peptide (323-335) Trifluoroacetate

Cat. No. B6295558
CAS RN: 2022956-59-6
M. Wt: 1552.6 g/mol
InChI Key: YYYKUUYUBWHQBD-HDQQAYIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tau Peptide (323-335) Trifluoroacetate is a chemical compound with the molecular formula C62H104F3N21O22 . It is used for raising the anti-tau antibody BR135 directed against the microtubule-binding repeat region .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins. TFA or acetate is also used during reversed-phase HPLC purification of peptides .


Molecular Structure Analysis

Tauopathies are neurodegenerative diseases characterized by intracellular amyloid deposits of tau protein. Missense mutations in the tau gene (MAPT) correlate with aggregation propensity and cause dominantly inherited tauopathies .


Chemical Reactions Analysis

Fourier-transform infrared (FTIR) spectra of trifluoroacetate-protein and peptide complexes can be used for monitoring proteolytic reactions .


Physical And Chemical Properties Analysis

This compound is a highly water-soluble compound . It is present in the environment in low concentrations .

Scientific Research Applications

Differences in Tau Between Species

Research highlights differences between human and murine tau proteins, noting the absence of certain tau isoforms in adult mice that are present in humans, which may affect the interaction with endogenous proteins and secretion patterns. This has implications for the use of animal models in Alzheimer's research (Hernández et al., 2020).

Tau in Alzheimer's Disease Pathology

Studies discuss the role of amyloid-β peptide and tau protein in Alzheimer's disease, suggesting a "dual pathway" model where both elements contribute to the disease through separate mechanisms. This challenges the linear causality of the "amyloid hypothesis" and suggests that targeting tau could be as critical as targeting amyloid-β (Small & Duff, 2008).

Tau as a Biomarker for Traumatic Brain Injury

Tau protein, alongside amyloid-β peptides, is being explored as a potential biomarker in cerebrospinal fluid and interstitial fluid following traumatic brain injury. This research could inform on the neurodegenerative sequelae of brain injuries and their link to Alzheimer's disease (Tsitsopoulos & Marklund, 2013).

Inhibition of Tau Self-Assembly

Polyphenols have been identified as inhibitors of tau and amyloid-β self-assembly, providing a potential therapeutic avenue for preventing or treating Alzheimer's disease. These compounds interact with the peptides to prevent the formation of toxic aggregates (Zheng et al., 2019).

Tau-targeting Therapies

Given the correlation between tau pathology and cognitive impairments in Alzheimer's disease, therapies targeting tau have gained interest, especially as amyloid-β targeting treatments have seen limited success. Immunotherapies are among the promising approaches in tau-targeted treatments (Congdon & Sigurdsson, 2018).

Mechanism of Action

The aggregation-prone 306 VQIVYK 311 motif forms metastable compact structures with its upstream sequence that modulates aggregation propensity. Disease-associated mutations, isomerization of a critical proline, or alternative splicing are all sufficient to destabilize this local structure and trigger spontaneous aggregation .

Safety and Hazards

The potential of TFA to induce acute toxicity is very low and oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .

Biochemical Analysis

Biochemical Properties

Tau Peptide (323-335) Trifluoroacetate interacts with various biomolecules in the cell. It is involved in the regulation of microtubule dynamics . The Tau protein, including the this compound, undergoes various post-translational modifications which can affect its function and interactions .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The aggregation of this compound in neurodegenerative diseases is associated with post-translational modifications, which may affect the hydrophilicity, spatial conformation, and stability of the peptide .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High-quality reference standards for accurate results are used for pharmaceutical testing

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

It is known that Tau protein, including the this compound, can be found in several cell compartments, including the axon, dendrites, nucleus, nucleolus, cell membrane, and synapses .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H103N21O20.C2HF3O2/c1-29(2)20-36(50(91)77-40(26-82)54(95)76-38(22-43(64)85)52(93)79-46(30(3)4)56(97)72-33(12-6-8-16-61)48(89)73-35(59(100)101)13-7-9-17-62)74-51(92)37(21-32-25-67-28-69-32)75-49(90)34(14-10-18-68-60(65)66)71-55(96)42-15-11-19-81(42)58(99)41(27-83)78-57(98)47(31(5)84)80-53(94)39(23-45(87)88)70-44(86)24-63;3-2(4,5)1(6)7/h25,28-31,33-42,46-47,82-84H,6-24,26-27,61-63H2,1-5H3,(H2,64,85)(H,67,69)(H,70,86)(H,71,96)(H,72,97)(H,73,89)(H,74,92)(H,75,90)(H,76,95)(H,77,91)(H,78,98)(H,79,93)(H,80,94)(H,87,88)(H,100,101)(H4,65,66,68);(H,6,7)/t31-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,46+,47+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYKUUYUBWHQBD-HDQQAYIZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CN)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H104F3N21O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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